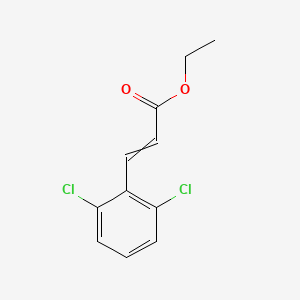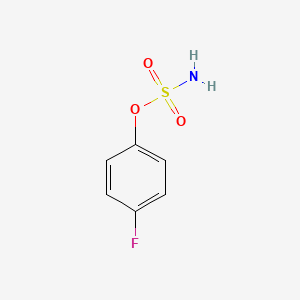
(S)-2-(Isochroman-1-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(Isochroman-1-yl)ethanol: is a chiral compound that belongs to the class of isochroman derivatives It is characterized by the presence of an isochroman ring system attached to an ethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(Isochroman-1-yl)ethanol typically involves the reduction of isochroman-1-carboxylic acid or its derivatives. One common method is the catalytic hydrogenation of isochroman-1-carboxylic acid using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (S)-2-(Isochroman-1-yl)ethanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form isochroman derivatives with different functional groups. Sodium borohydride (NaBH4) is a commonly used reducing agent.
Substitution: Substitution reactions can occur at the hydroxyl group of the ethanol moiety. For example, esterification with acyl chlorides can yield esters.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Acyl chlorides, acid anhydrides, and bases such as pyridine.
Major Products Formed:
Oxidation: Isochroman-1-carboxaldehyde, isochroman-1-carboxylic acid.
Reduction: Isochroman-1-ylmethanol.
Substitution: Isochroman-1-yl esters.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: (S)-2-(Isochroman-1-yl)ethanol is used as a building block in the synthesis of complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology:
Enzyme Inhibition: The compound has been studied for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways.
Medicine:
Pharmaceuticals: this compound derivatives have shown promise in the development of new drugs, particularly for their potential anti-inflammatory and analgesic properties.
Industry:
Materials Science: The compound is used in the development of novel materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (S)-2-(Isochroman-1-yl)ethanol involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
- Isochroman-1-ylmethanol
- Isochroman-1-carboxylic acid
- Isochroman-1-yl esters
Comparison: (S)-2-(Isochroman-1-yl)ethanol is unique due to its chiral nature and the presence of both an isochroman ring and an ethanol moiety. This combination imparts specific chemical and physical properties that differentiate it from other isochroman derivatives. For example, its chiral nature makes it valuable in asymmetric synthesis, whereas other similar compounds may not possess this characteristic.
Eigenschaften
Molekularformel |
C11H14O2 |
|---|---|
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
2-(3,4-dihydro-1H-isochromen-1-yl)ethanol |
InChI |
InChI=1S/C11H14O2/c12-7-5-11-10-4-2-1-3-9(10)6-8-13-11/h1-4,11-12H,5-8H2 |
InChI-Schlüssel |
JXIIBWMBZVKXBX-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(C2=CC=CC=C21)CCO |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Phenol, 4,4'-[1,8-octanediylbis(oxy)]bis-](/img/structure/B8771662.png)





